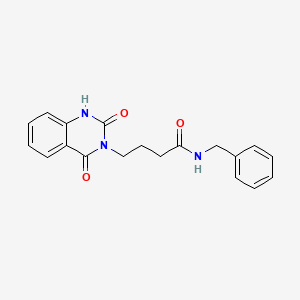
N-benzyl-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
科学的研究の応用
Antitumor Activity
Quinazolinone derivatives have demonstrated significant broad-spectrum antitumor activity, showing higher potency compared to traditional chemotherapy agents in some cases. For instance, a study on 3-benzyl-substituted-4(3H)-quinazolinones revealed compounds with remarkable antitumor efficacy, nearly 1.5–3.0-fold more potent than the control agent 5-FU against various cancer cell lines, including CNS, renal, breast, and leukemia cells, suggesting potential applications in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Anti-inflammatory Activities
New derivatives of quinazolinones have shown marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects, indicating potential uses in the development of new drugs for treating bacterial infections and inflammation. Some compounds synthesized demonstrated antimicrobial action, with specific combinations of activities highlighting their structural and physicochemical characteristics (A. Zablotskaya et al., 2013).
Fluorescent Chemosensors
Quinazolinone derivatives have been used to develop highly selective fluorescent chemosensors for detecting metal ions, such as cobalt(II) ions, in biological environments. These sensors offer a turn-on fluorescence enhancement with visual colorimetric response, demonstrating potential applications in bioimaging and environmental monitoring (Yulong Liu et al., 2019).
Solar Energy Conversion
Quinazolinone derivatives have also been explored as sensitizers in dye-sensitized solar cells to improve photoelectric conversion efficiency. Research into the co-sensitization with near-IR absorbing cyanine dyes suggests potential applications in enhancing the performance of solar energy conversion devices (Wenjun Wu et al., 2009).
特性
IUPAC Name |
N-benzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-17(20-13-14-7-2-1-3-8-14)11-6-12-22-18(24)15-9-4-5-10-16(15)21-19(22)25/h1-5,7-10H,6,11-13H2,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIQYPPYCKKIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


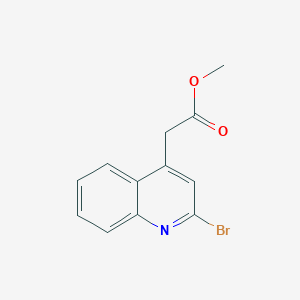
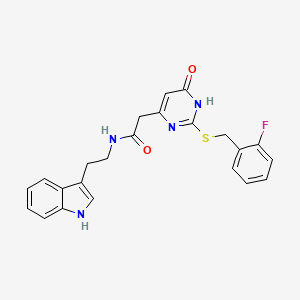
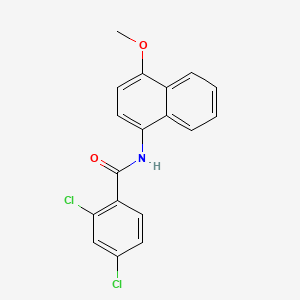
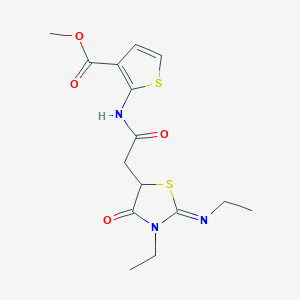
![N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2966095.png)
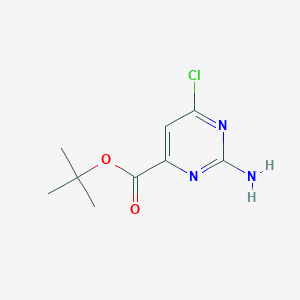
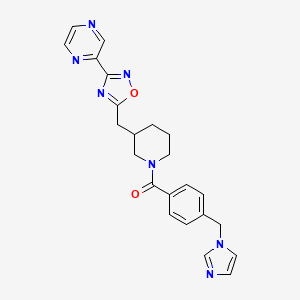
![[1-(2,4-Dimethylphenyl)cyclopropyl]methanamine](/img/structure/B2966099.png)

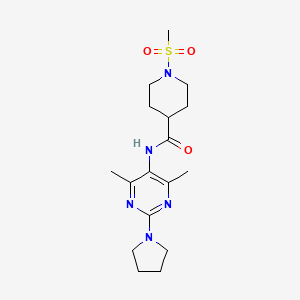
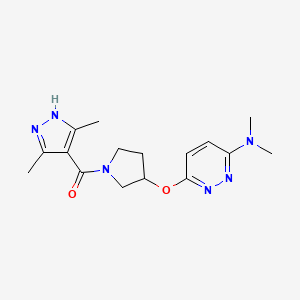
![4-Methoxy-2-methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2966104.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2966107.png)